

# A Researcher's Guide to Navigating Potential Interferences in Lactic Acid Assays

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Lactic Acid*

CAS No.: 598-82-3

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This guide provides an in-depth comparison of common **lactic acid** assay methodologies and a comprehensive investigation into potential interfering substances. Designed for researchers, scientists, and drug development professionals, this document offers both the theoretical underpinnings and practical experimental protocols necessary to ensure the accuracy and reliability of **lactic acid** measurements in various biological and chemical matrices.

## The Critical Role of Accurate Lactic Acid Measurement

**Lactic acid**, a key metabolite in cellular respiration, serves as a vital indicator of physiological and pathological states.[1][2] In clinical diagnostics, elevated lactate levels can signal tissue hypoxia, sepsis, shock, or heart attack.[2] In drug development and metabolic research, precise quantification of lactate is crucial for understanding cellular metabolism, drug toxicity, and the efficacy of therapeutic interventions. Given the significance of these measurements, it is imperative to understand and mitigate the impact of substances that can interfere with the accuracy of **lactic acid** assays.

## Principles of Common Lactic Acid Assays

The majority of commercially available **lactic acid** assays are enzymatic and can be broadly categorized into two types based on the primary enzyme used: Lactate Dehydrogenase (LDH) and Lactate Oxidase (LOx).

### Lactate Dehydrogenase (LDH)-Based Assays

These assays rely on the LDH-catalyzed oxidation of L-lactate to pyruvate, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD<sup>+</sup>) to NADH.[3][4][5] The reaction equilibrium favors L-lactate, so a trapping agent, such as hydrazine or glutamate-pyruvate transaminase (GPT), is often included to remove pyruvate and drive the reaction forward.[3][4][5] The resulting increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the L-lactate concentration.[3][4]

### Lactate Oxidase (LOx)-Based Assays

In these assays, L-lactate is oxidized by LOx to pyruvate and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).[1] The H<sub>2</sub>O<sub>2</sub> is then detected, typically through a colorimetric or fluorometric reaction catalyzed by horseradish peroxidase (HRP).[1] This method is highly sensitive but can be susceptible to interference from substances that react with H<sub>2</sub>O<sub>2</sub> or affect the HRP-catalyzed reaction.

## A Comparative Overview of Potential Interfering Substances

The accuracy of **lactic acid** assays can be compromised by a variety of endogenous and exogenous substances. The degree of interference is often dependent on the assay principle and the specific formulation of the assay reagents.

### Endogenous Interferents

These are substances naturally present in biological samples that can affect assay performance.

Interfering Substance	Assay Type(s) Affected	Mechanism of Interference & Potential Impact
Hemoglobin (Hemolysis)	Spectrophotometric (LDH & LOx)	Spectral interference, particularly at wavelengths used for NADH and colorimetric detection.[6][7] Release of intracellular components like LDH can also cause falsely elevated results. [8][9]
Bilirubin (Icterus)	Spectrophotometric (LDH & LOx)	Spectral interference due to bilirubin's absorbance profile. [6][7] Can also react with assay reagents, leading to inaccurate results.[6]
Lipids (Lipemia)	Spectrophotometric (LDH & LOx)	Light scattering and volume displacement effects, causing turbidity and affecting photometric measurements.[6] [7]
Lactate Dehydrogenase (LDH)	LDH-based assays	High endogenous LDH levels can alter reaction kinetics. In some assay configurations, it could potentially lead to falsely elevated results.[10]
Pyruvate	LDH-based assays	As the product of the primary reaction, high initial concentrations of pyruvate can shift the reaction equilibrium, potentially leading to an underestimation of lactate.
Ascorbic Acid (Vitamin C)	LOx-based assays	A strong reducing agent that can react with H <sub>2</sub> O <sub>2</sub> , leading to

a falsely low lactate reading.

[\[11\]](#)[\[12\]](#)[\[13\]](#)

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Uric Acid

LOx-based assays

Can be oxidized and interfere with electrochemical detection methods.[\[11\]](#)

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$\beta$ -hydroxybutyrate

LOx-based assays

Can cause discrepancies in lactate measurements, particularly in core laboratory instruments using the Trinder reaction, leading to inaccurate readings.[\[14\]](#)

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## Exogenous Interferents

These are substances that are not naturally present in the body but may be introduced through medication, diet, or contamination.

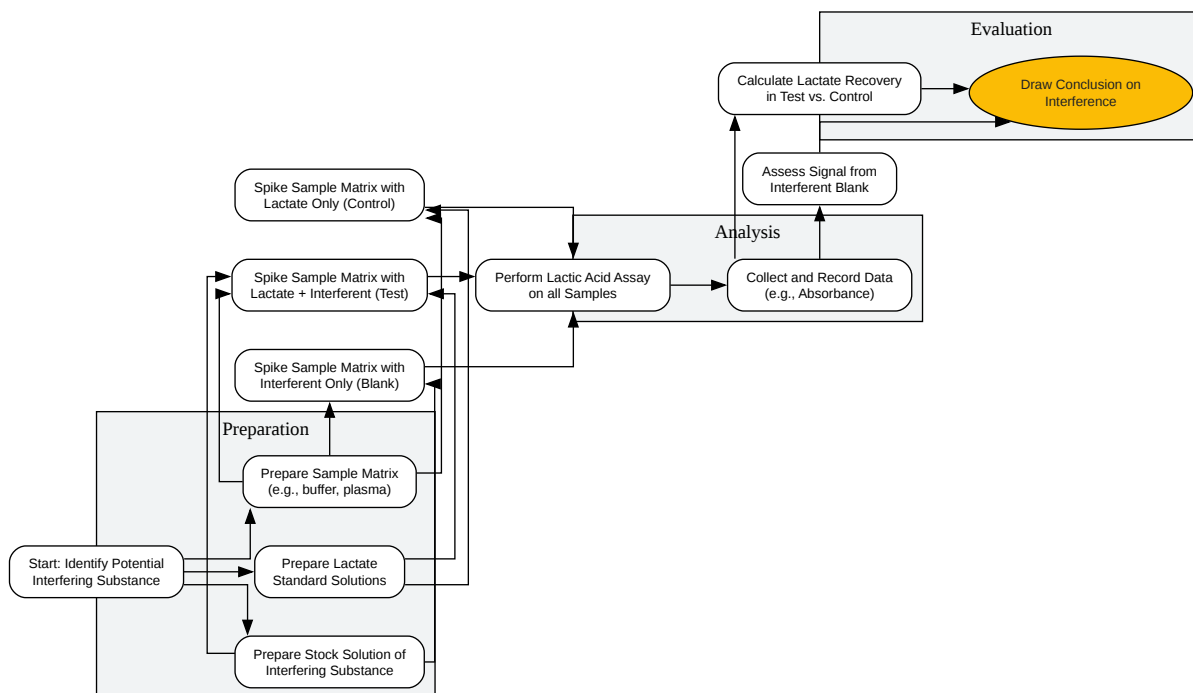
Interfering Substance	Assay Type(s) Affected	Mechanism of Interference & Potential Impact
Ethylene Glycol Metabolites (Glycolate, Glyoxylic Acid)	LOx-based assays	These metabolites can cross-react with lactate oxidase, leading to falsely elevated lactate concentrations.[15][16]
Medications	Various	Metformin and certain antiretroviral drugs can interfere with lactate metabolism, leading to physiologically elevated lactate levels.[17] Anesthetics, aspirin, and some narcotics may falsely increase LDH-based assay results.[12]
Citric Acid & Malic Acid	Chemical oxidation methods	Can be oxidized under the same conditions as lactic acid in some older chemical determination methods, leading to falsely high results. [18]
Sulfites	Enzymatic assays	Can interfere with enzymatic reactions at certain concentrations.[19]

## Experimental Protocols for Interference Testing

To ensure the validity of your **lactic acid** measurements, it is crucial to perform interference testing, especially when working with new sample types or when the presence of a potential interferent is suspected.

## Workflow for Interference Assessment

The following diagram illustrates a general workflow for assessing the impact of a potential interfering substance on a **lactic acid** assay.



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Caption: Workflow for assessing potential interfering substances in **lactic acid** assays.

## Step-by-Step Protocol for Spiking and Recovery

This protocol describes a method to determine if a substance interferes with the quantification of lactate.

Materials:

- **Lactic acid** standard
- Potential interfering substance
- Sample matrix (e.g., phosphate-buffered saline, cell culture medium, plasma)
- **Lactic acid** assay kit
- Microplate reader or spectrophotometer

Procedure:

- Preparation of Stock Solutions:
  - Prepare a concentrated stock solution of the potential interfering substance in the sample matrix.
  - Prepare a series of **lactic acid** standards in the sample matrix.
- Preparation of Spiked Samples:
  - Control Samples: To a set of tubes, add a known concentration of **lactic acid** to the sample matrix.
  - Test Samples: To another set of tubes, add the same concentration of **lactic acid** as the control samples, and also add the potential interfering substance to the desired final concentration.
  - Interferent Blank: To a third set of tubes, add only the potential interfering substance to the sample matrix (no **lactic acid**). This will determine if the substance itself generates a signal in the assay.
  - Matrix Blank: Prepare a sample containing only the sample matrix.

- Assay Performance:
  - Perform the **lactic acid** assay on all prepared samples according to the manufacturer's instructions.
- Data Analysis:
  - Subtract the signal of the matrix blank from all other readings.
  - Assess the signal from the "Interferent Blank." A significant signal indicates direct interference.
  - Calculate the concentration of lactate in the "Control Samples" and "Test Samples" using the standard curve.
  - Calculate the percent recovery of lactate in the "Test Samples" using the following formula:
    - $\% \text{ Recovery} = ( [\text{Lactate}] \text{ in Test Sample} / [\text{Lactate}] \text{ in Control Sample} ) * 100$

#### Interpretation of Results:

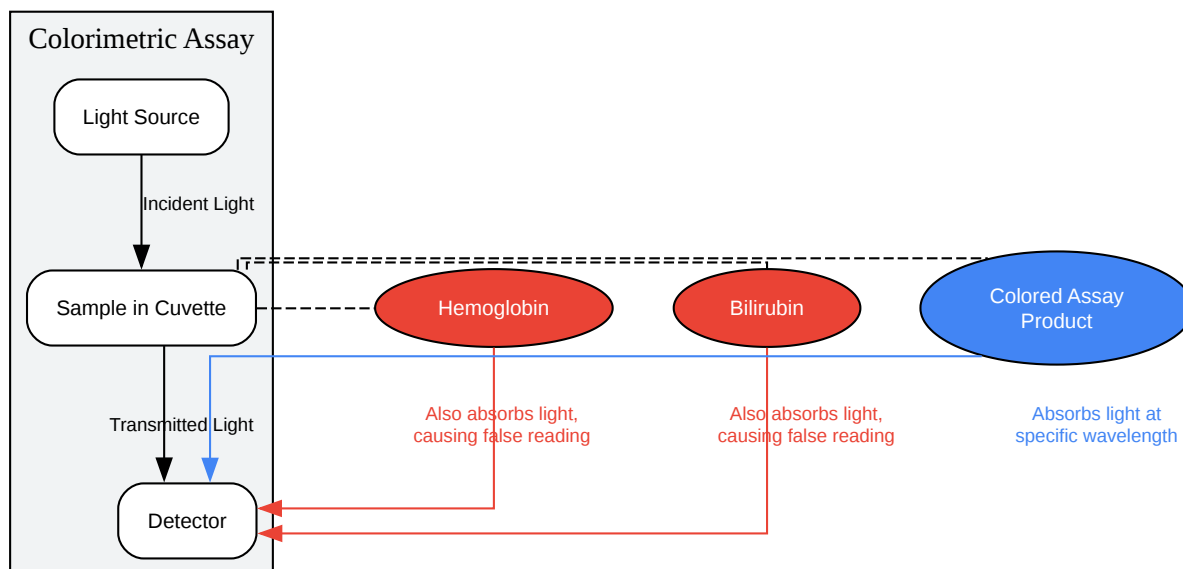
- A recovery close to 100% indicates no interference.
- A recovery significantly lower or higher than 100% suggests interference.
- A significant signal from the "Interferent Blank" indicates that the substance itself is being detected by the assay.

## Mechanisms of Interference: A Closer Look

Understanding the mechanism of interference is key to mitigating its effects.

### Spectral Interference

Hemolysis and icterus are prime examples of spectral interference. Hemoglobin and bilirubin absorb light in the visible spectrum, which can overlap with the absorbance wavelengths of the final products in colorimetric assays.



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Caption: Mechanism of spectral interference in colorimetric **lactic acid** assays.

## Chemical and Enzymatic Interference

This type of interference occurs when a substance other than lactate participates in the chemical reactions of the assay. For example, in LOx-based assays, the metabolites of ethylene glycol, glycolate and glyoxylic acid, can be oxidized by lactate oxidase, producing  $H_2O_2$  and leading to a falsely high lactate reading.[15]

## Strategies for Mitigation

When interference is identified, several strategies can be employed:

- **Sample Dilution:** Diluting the sample can sometimes reduce the concentration of the interfering substance to a level where it no longer affects the assay. However, this also dilutes the lactate, potentially impacting sensitivity.

- **Sample Pre-treatment:** For some interferents, pre-treatment steps can be effective. For example, perchloric acid precipitation can be used to deproteinize samples, which can help to remove some protein-based interferents.[19]
- **Use of an Alternative Assay:** If a substance is known to interfere with one type of assay, switching to an alternative method may be the best solution. For instance, if ascorbic acid is present, an LDH-based assay may be preferable to an LOx-based assay.
- **Internal Standards:** The use of an internal standard can help to identify and potentially correct for interference.[3]

## Conclusion

The accurate measurement of **lactic acid** is fundamental to many areas of scientific research and clinical practice. A thorough understanding of the principles of different assay types and the potential for interference from both endogenous and exogenous substances is essential for generating reliable and reproducible data. By implementing rigorous validation protocols, including interference testing, researchers can have greater confidence in their results and their implications.

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